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INSTI
(Generation)

Key Resistance
Mutations

Cross-Resistance Implications
Genetic
Barrier

Elvitegravir
(EVG) (1st)

T66I/A,
E92Q/G/V,
S147G [1]

High-level cross-resistance with RAL; often

selects for mutations that second-generation
INSTIs can overcome, but certain pathways

(e.g., Q148+) can lead to broad cross-
resistance [2] [1].

Lower

Raltegravir
(RAL) (1st)

Y143R/H/C,
Q148H/K/R,
N155H [2]

High-level cross-resistance with EVG [2]. Lower

Cabotegravir
(CAB) (2nd)

R263K,
S153Y/F, H51Y,
Q146L/R [1]

Most commonly selected mutations (e.g.,

R263K) confer low-level resistance. However,
selection of Q148R/K can lead to high-level

cross-resistance to all INSTIs, including DTG
and BIC [1].

Intermediate

Dolutegravir
(DTG) (2nd)

R263K,
S153Y/F, H51Y,
G118R [1] [3]

Singleton mutations (e.g., R263K) typically
confer only low-level resistance. Generally

retains activity against many RAL- and EVG-
resistant viruses [1] [3].

Higher
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INSTI
(Generation)

Key Resistance
Mutations

Cross-Resistance Implications
Genetic
Barrier

Bictegravir
(BIC) (2nd)

R263K, S153F,
H51Y [1]

Similar to DTG, it has a high genetic barrier.

Resistant profiles often involve solitary
mutations with low-fold resistance, and it shows

broad activity against many RAL/EVG-resistant
variants [1].

Higher

Quantitative Susceptibility Data from Key Studies

The following table consolidates phenotypic fold-change (FC) data from several studies, showing how

specific mutations reduce a virus's susceptibility to different INSTIs.

Resistance
Mutation(s)

Effect on
Elvitegravir
(EVG)

Effect on
Dolutegravir
(DTG)

Effect on
Bictegravir
(BIC)

Effect on
Cabotegravir
(CAB)

Study
Context

T66I, E92Q,
T97A, etc.

High-level
resistance

(>100-fold FC)
[1]

In vitro
selection

with EVG

Solitary
R263K

Can emerge [1] Low-level
resistance (<3-

fold FC) [1]

Low-level
resistance

(<3-fold FC)
[1]

Can emerge [1] In vitro
selection

with DTG,
BIC, CAB

Solitary
S153F/Y

Low-level
resistance (<3-

fold FC) [1]

Low-level
resistance

(<3-fold FC)
[1]

Low-level
resistance [1]

In vitro
selection

with DTG,
BIC, CAB

Q148R/K +
G140S/A

High-level
cross-

resistance [1]

High-level
cross-

resistance [1]

High-level
cross-

resistance [1]

High-level
cross-

resistance [1]

Pathway
selected by

CAB, RAL,
or EVG
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Resistance
Mutation(s)

Effect on
Elvitegravir
(EVG)

Effect on
Dolutegravir
(DTG)

Effect on
Bictegravir
(BIC)

Effect on
Cabotegravir
(CAB)

Study
Context

No primary
mutations

Median FC: 2.5
(IQR: 2.1-3.1)

[2]

Patient
samples

failing RAL

Key Experimental Protocols for INSTI Resistance
Profiling

The data in the guides above comes from well-established research methodologies. Here are the details of

key experimental protocols cited in these studies.

In Vitro Drug Selection (Serial Passage): This common protocol involves serially passaging patient-

derived clinical isolates or engineered recombinant viral strains in primary cells (like PHA-stimulated

Cord Blood Mononuclear Cells) or cell lines (like MT-2 cells) [1] [4].

Procedure: Culture virus in the presence of sub-optimal, escalating concentrations of an INSTI
over many weeks (e.g., 36-46 weeks) [1].

Monitoring: The viral culture is monitored for breakthrough replication. The integrase gene is
periodically sequenced (genotyping) to identify emerging resistance mutations [1] [4].

Phenotyping: The collected virus is used in antiviral assays to determine the fold-change in the
drug's effective concentration (EC₅₀) compared to a wild-type reference strain [2] [4].

Phenotypic Resistance Assay (Antivirogram): This method directly measures the impact of

mutations on drug susceptibility in a clinical setting [2].

Virus Preparation: Viral RNA is isolated from patient plasma samples (e.g., using NucliSENS
EasyMAG). The reverse transcriptase-integrase (RT-IN) region is amplified and used to

generate recombinant virus stocks [2].
Antiviral Experiment: Recombinant viruses are used to infect reporter cells (e.g., MT4-LTR-

eGFP cells) in the presence of serial dilutions of the INSTI. After incubation, infection levels are
quantified by measuring fluorescence [2].

Data Analysis: The EC₅₀ for the test virus is divided by the EC₅₀ of a reference wild-type strain
to calculate the Fold Change (FC) in susceptibility. A biological cutoff (BCO) is established to

define clinical resistance [2].
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Cross-Resistance Pathway Logic

The diagram below illustrates the logical progression of how resistance to one INSTI can lead to cross-

resistance to others, based on the specific mutation pathways selected.

Common EVG/RAL Pathway

Common DTG/BIC Pathway CAB-Specific Concern

INSTI Pressure

Primary Mutation Emerges

Q148H/K/R

 Selection

R263K

 Selection

Adds G140S/A

 Often acquires

High-Level Cross-Resistance
(to all INSTIs)

 Results in

Low-Level Resistance
(mainly to DTG/BIC)

 Results in

CAB Pressure

Can select Q148H/K/R

 In some cases

 Also leads to

Click to download full resolution via product page

This conceptual map shows that while second-generation INSTIs like DTG and BIC have a higher barrier to

resistance, the selection of Q148 pathways—which can occur with EVG, RAL, or sometimes CAB—is

the primary driver of broad, high-level cross-resistance across the entire INSTI class [1].
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Interpretation and Clinical Relevance

EVG's Profile in Context: EVG's lower genetic barrier to resistance and high cross-resistance with
RAL mean these first-generation INSTIs are not ideal for sequential use [2]. However, their failure

often selects mutations (like T66I) to which DTG and BIC can remain active [1].
The Superior Barrier of DTG/BIC: The high genetic barrier of DTG and BIC is evidenced by the fact

that resistance requires the emergence of specific solitary mutations (like R263K) that, in turn, often
impair viral fitness and have not been observed to readily acquire further compensatory mutations in

clinical settings, making high-level resistance uncommon [1] [3].
The CAB Consideration: Although a second-generation INSTI, CAB's resistance profile requires

careful attention. Its propensity to select the Q148R/K mutation in some scenarios, leading to broad
cross-resistance, is a key consideration for its use in long-acting regimens [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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